

Application Notes and Protocols for the Synthesis of FR901464 Analogs

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Compound of Interest

Compound Name: FR901464

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of analogs of **FR901464**, a potent antitumor natural product that acts by modulating the spliceosome. The information is intended to guide researchers in medicinal chemistry and drug development in synthesizing novel analogs for structure-activity relationship (SAR) studies and as potential therapeutic agents.

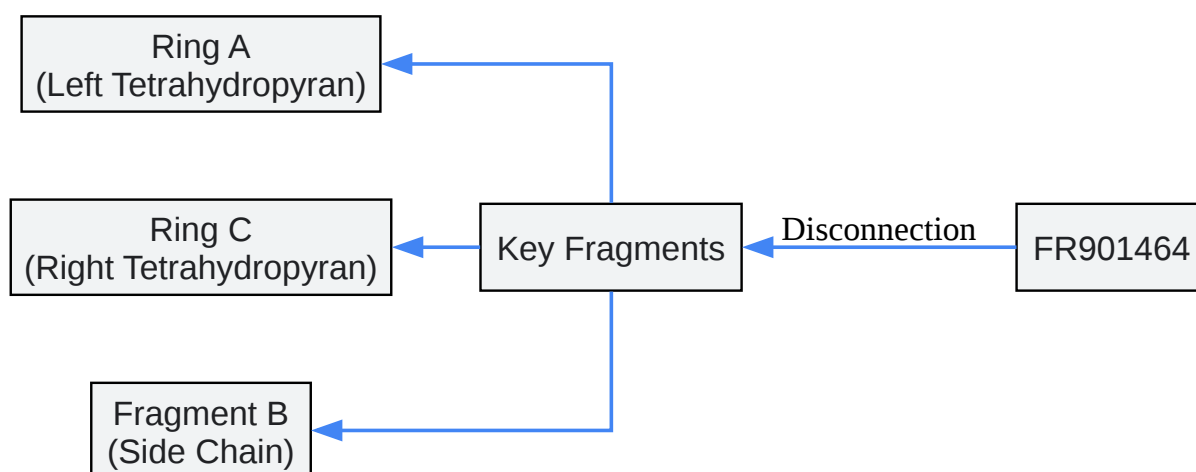
Introduction to FR901464 and its Analogs

FR901464 is a natural product isolated from *Pseudomonas* sp. that exhibits potent antiproliferative activity against a range of human cancer cell lines with IC₅₀ values in the low nanomolar range.[1][2] Its unique mode of action involves binding to the SF3b subunit of the spliceosome, a key component of the cellular machinery responsible for pre-mRNA splicing.[2] This interaction leads to the inhibition of splicing and subsequent cell cycle arrest and apoptosis in cancer cells. The complex molecular architecture of **FR901464**, which includes two functionalized tetrahydropyran rings linked by a diene chain, has made it a challenging target for total synthesis.[3][4] However, several successful total syntheses have been reported, paving the way for the generation of analogs with improved stability, potency, and pharmacokinetic properties.[1][5][6][7] Notable analogs include Spliceostatin A, a more stable methylated derivative, and Meayamycin, a highly potent synthetic analog.[1][7]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of **FR901464** and its analogs is a complex undertaking that has been approached through various strategies. A common theme in these syntheses is a convergent approach, where the molecule is disconnected into key fragments that are synthesized independently and then coupled at a late stage. This allows for flexibility in the synthesis of analogs by modifying individual fragments.

A generalized retrosynthetic analysis of **FR901464** is depicted below, breaking the molecule down into three key fragments: the "left-hand" tetrahydropyran ring (Ring A), the "right-hand" tetrahydropyran ring (Ring C), and the side chain (Fragment B).



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Caption: Generalized retrosynthetic analysis of **FR901464**.

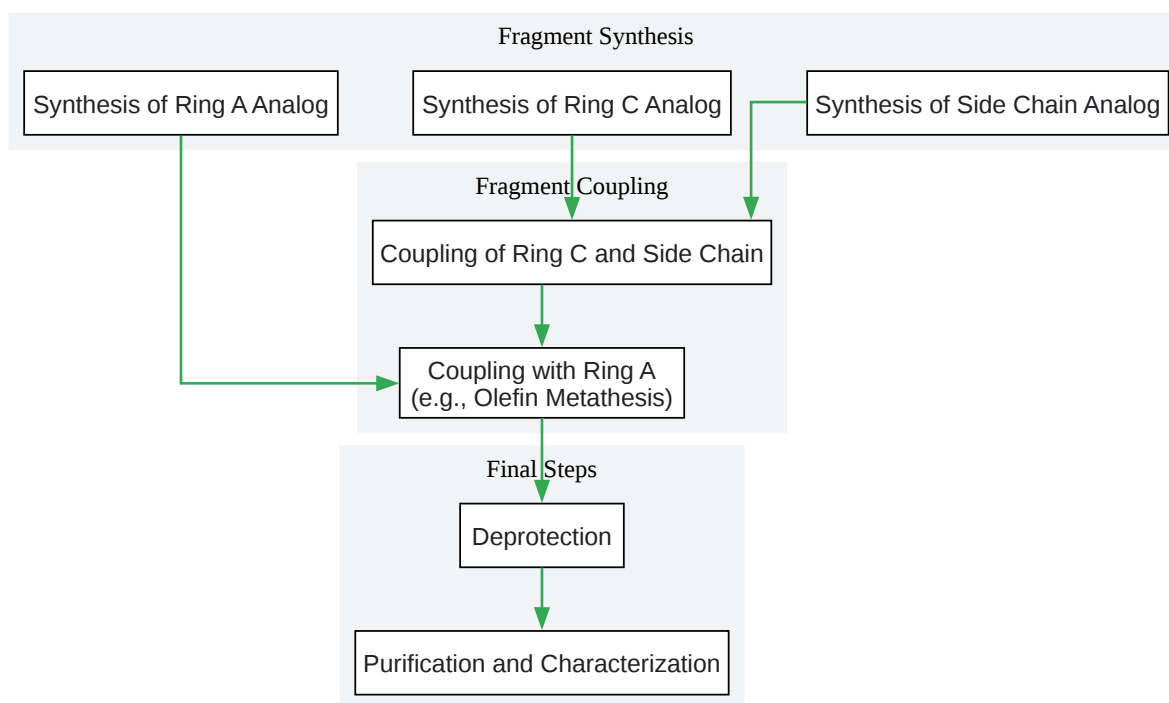
Several key synthetic strategies have been employed to construct these fragments and assemble the final molecule:

- Hetero-Diels-Alder Reaction: Jacobsen and coworkers utilized an asymmetric hetero-Diels-Alder reaction as a key step for the construction of the two tetrahydropyran rings.[4][8]
- Chiral Pool Synthesis: Kitahara's group developed a convergent synthesis that took advantage of starting materials from the chiral pool, such as L-threonine, ethyl (S)-lactate,

and 2-deoxy-D-glucose.[4][9]

- **Convergent Synthesis via Olefin Metathesis:** Koide and coworkers reported a convergent enantioselective synthesis where a key late-stage step involved a diene-ene cross olefin metathesis to connect the fragments.[6][7] This approach is particularly versatile for analog synthesis.
- **Achmatowicz Rearrangement:** Ghosh and coworkers employed an Achmatowicz rearrangement as a key transformation in their concise and enantioselective syntheses of **FR901464** and Spliceostatin A.[1][5][3]

The following diagram illustrates a generalized workflow for a convergent synthesis of **FR901464** analogs.



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Caption: Generalized workflow for convergent synthesis.

Quantitative Data Summary

The following tables summarize the biological activity of **FR901464** and some of its key analogs against various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC50/GI50 in nM)

Compound/ Analog	MCF-7 (Breast)	A549 (Lung)	HCT116 (Colon)	P388 (Leukemia)	Reference
FR901464	1.1	1.3	0.61	3.3	[2] [6]
Spliceostatin A	Similar to FR901464	-	-	-	[1]
Meayamycin	0.01	-	-	-	[6] [7]
Tetrahydrofuran an Analog	>1000	-	-	-	[10] [11]

Table 2: Summary of Total Synthesis Efforts

Research Group	Longest Linear Sequence (steps)	Total Steps	Key Reactions	Reference
Jacobsen	19	40	Asymmetric Hetero-Diels-Alder	[1][8]
Kitahara	22	41	Chiral Pool Synthesis, Julia Olefination	[1][4]
Koide	13	29	Zr/Ag-promoted alkynylation,[1][6]-sigmatropic rearrangement, Olefin Metathesis	[1][6]
Ghosh	9-10	19-20	CBS Reduction, Achmatowicz Rearrangement, Michael Addition, Cross-Metathesis	[1][5][3]

Experimental Protocols

The following are representative protocols for key reactions in the synthesis of **FR901464** analogs, based on published procedures. Researchers should consult the original literature for detailed experimental conditions and characterization data.

Protocol 1: Synthesis of the "Left-Hand" Tetrahydropyran Ring A via Achmatowicz Rearrangement

This protocol is adapted from the synthesis described by Ghosh and coworkers.[1][3]

Materials:

- Chiral furfuryl alcohol derivative
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve the chiral furfuryl alcohol derivative in DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA portion-wise to the solution while stirring.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting pyranone product by silica gel column chromatography.

Protocol 2: Late-Stage Olefin Cross-Metathesis Coupling

This protocol is a generalized procedure based on the work of Koide and others who have utilized this key coupling reaction.^{[5][6][7]}

Materials:

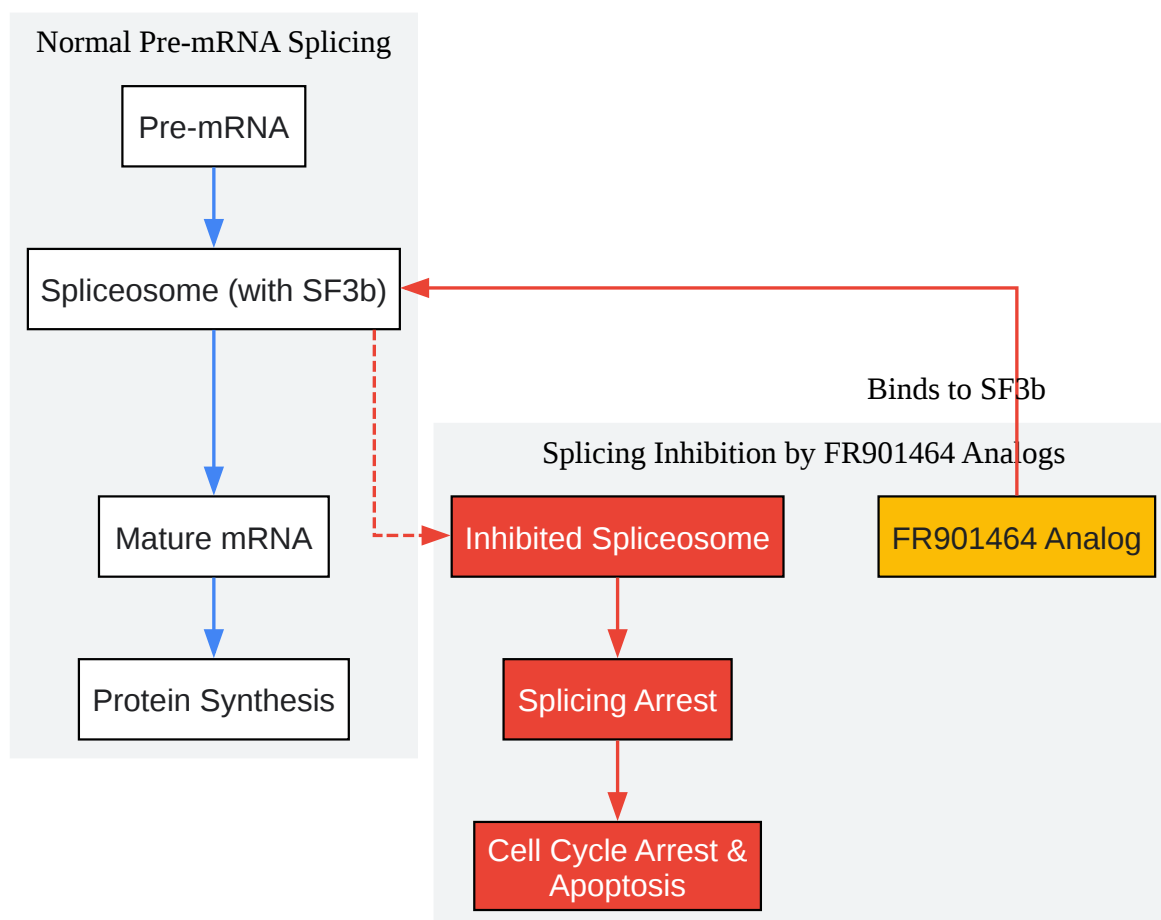
- "Left-hand" fragment with a terminal olefin
- "Right-hand" fragment with a terminal olefin
- Grubbs' second-generation catalyst or other suitable ruthenium catalyst
- Anhydrous and degassed solvent (e.g., DCM or toluene)
- Inert atmosphere (e.g., nitrogen or argon)
- Silica gel for column chromatography

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the "left-hand" and "right-hand" fragments in the anhydrous, degassed solvent.
- Add the ruthenium catalyst to the solution.
- Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the coupled product.

Mechanism of Action: Targeting the Spliceosome

FR901464 and its analogs exert their potent anticancer effects by binding to the SF3b complex within the spliceosome. This binding event inhibits the splicing of pre-mRNA, leading to an accumulation of unspliced transcripts and ultimately triggering cell cycle arrest and apoptosis. The tetrahydropyran-spiroepoxide moiety of **FR901464** is crucial for its activity, as it forms a covalent bond with a cysteine residue in the PHF5A protein, a component of the SF3b complex.^[10]



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Caption: Simplified mechanism of action of **FR901464** analogs.

Conclusion

The synthesis of **FR901464** analogs remains a vibrant area of research, driven by the potential of these compounds as novel anticancer agents. The synthetic strategies outlined in these application notes, particularly the convergent approaches utilizing powerful chemical transformations, provide a robust platform for the generation of diverse analogs. By systematically modifying the core structure and evaluating the biological activity, researchers

can further probe the structure-activity relationships and develop next-generation spliceosome modulators with enhanced therapeutic profiles.

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